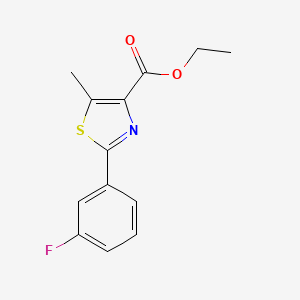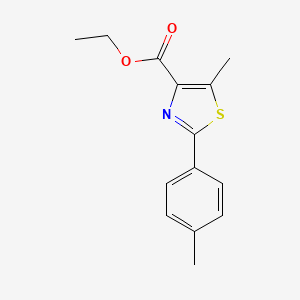![molecular formula C10H12ClN3 B1408372 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine CAS No. 1379314-67-6](/img/structure/B1408372.png)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine
Overview
Description
“2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine” is a pyrazine derivative. Pyrazine derivatives are known for their wide range of applications in pharmaceuticals, organic materials, and natural products . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various techniques such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported. The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .Scientific Research Applications
Synthesis and Annulation
- 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine has been utilized in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These nitriles are intermediates that lead to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019).
- In related research, these compounds have been used for annulation with the pyridine ring, leading to new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems (Tsizorik et al., 2019).
Biological Evaluation
- The substituted derivatives of this compound have been studied for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. One study found that 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited significant antifungal effects (Doležal et al., 2006).
Reactivity and Compound Formation
- The reactivity of similar compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one has been investigated to synthesize biologically active compounds with diverse pharmacologic action (Mironovich & Shcherbinin, 2014).
Potential Ligands for GABA Receptor Complex
- Derivatives of this compound have been synthesized as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, indicating its potential in neurological research (Weber et al., 2002).
Spectroscopic Analysis
- Spectroscopic analysis (FT-IR, FT-Raman) and hyperpolarizability studies have been conducted on substituted derivatives, such as 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, to understand their molecular structures and electronic properties (Bhagyasree et al., 2015).
Mechanism of Action
Target of Action
Pyrazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures
Mode of Action
It is known that pyrazine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrazine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Pyrazine derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . Additionally, this compound may bind to specific protein receptors, altering their conformation and modulating their biological activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival . Furthermore, this compound has been reported to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may exhibit different biochemical properties, potentially affecting cellular processes differently .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit specific cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound can modulate the levels of key metabolites, such as ATP and NADH, impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-tert-butyl-4-chloropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)8-6-7-9(11)12-4-5-14(7)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAZKGBPRUMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN=C(C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
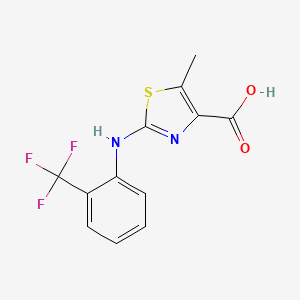
![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)
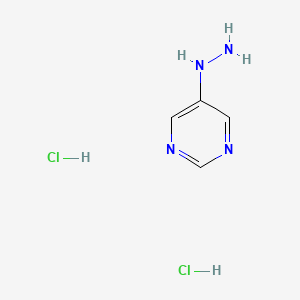
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)
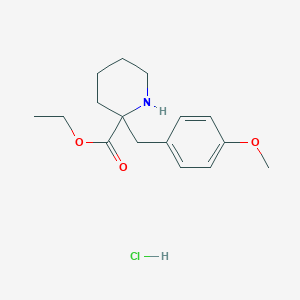



![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
